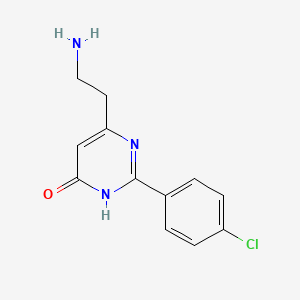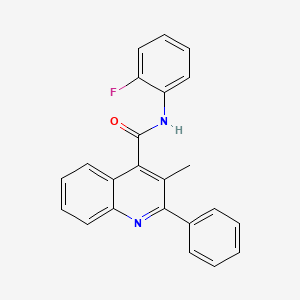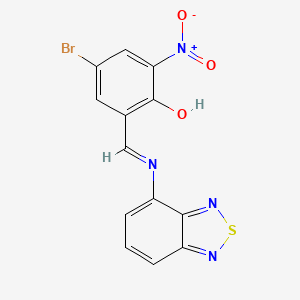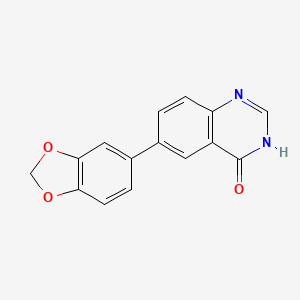![molecular formula C18H19F3N4O2 B3733389 4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one](/img/structure/B3733389.png)
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one
Overview
Description
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrimidine ring, and a diazepanone moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a substituted aldehyde with ethyl acetoacetate and urea in ethanol, using concentrated hydrochloric acid as a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Diazepanone Moiety: The diazepanone ring can be formed by reacting the pyrimidine derivative with a suitable diamine under acidic conditions, followed by cyclization to yield the diazepanone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These effects are mediated through its binding to active residues of proteins such as ATF4 and NF-kB, leading to the modulation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share the pyrimidine ring structure and have been studied for their neuroprotective and anti-inflammatory properties.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Benzanilides: These compounds contain an anilide group and are known for their aromatic properties and potential biological activities.
Uniqueness
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one is unique due to the presence of the trifluoromethyl group, which enhances its stability and lipophilicity. Additionally, the combination of the pyrimidine ring and diazepanone moiety imparts distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
4-[[3-[5-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]phenyl]methyl]-1,4-diazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-11-15(18(19,20)21)23-16(24-17(11)27)13-5-2-4-12(8-13)9-25-7-3-6-22-14(26)10-25/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXIZDJLTUAWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CC=CC(=C2)CN3CCCNC(=O)C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-ethyl-5-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3733320.png)

![7-(2-furylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B3733327.png)


![2-[4-(1-azepanylmethyl)phenyl]-6-(2-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B3733343.png)
![1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B3733350.png)
![3,5-difluoro-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B3733352.png)
![6-(2-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B3733356.png)

![2-(3-{[allyl(pyridin-3-ylmethyl)amino]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B3733365.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-cyclohexyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733369.png)
![5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole](/img/structure/B3733374.png)
![N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B3733392.png)
